The compound can be sourced from various chemical suppliers, including LGC Standards and MedChemExpress, where it is listed under product codes such as MM0383.18. Its CAS number is 88150-46-3, indicating its unique identification in chemical databases. The classification as an impurity reference material suggests its relevance in quality control during the synthesis of related pharmacological compounds .
The synthesis of 2-[(2-Azidoethoxy)methyl]-4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-1,4-dihydropyridine typically involves several steps:
The molecular structure of 2-[(2-Azidoethoxy)methyl]-4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-1,4-dihydropyridine can be described using various structural representations:
CCOC(=O)C1=C(COCCN=[N+]=[N-])NC(=C(C1c2ccccc2Cl)C(=O)OC)C
InChI=1S/C20H23ClN4O5/c1-4-30-20(27)18-15(11-29-10-9-23-25-22)24-12(2)16(19(26)28-3)17(18)13-7-5-6-8-14(13)21/h5-8,17,24H,4,9-11H2,1-3H3
The structure features a dihydropyridine core with various substituents that contribute to its chemical properties and biological activity. The presence of azido and chloro groups indicates potential reactivity that could be exploited in further chemical modifications or reactions .
The compound can participate in several chemical reactions due to its functional groups:
These reactions are significant in medicinal chemistry as they can lead to the formation of derivatives with enhanced pharmacological properties .
The mechanism of action for 2-[(2-Azidoethoxy)methyl]-4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-1,4-dihydropyridine primarily involves modulation of calcium channels in cardiac tissues:
This mechanism underlines its potential application as an antihypertensive agent .
The physical and chemical properties of 2-[(2-Azidoethoxy)methyl]-4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-1,4-dihydropyridine include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 434.87 g/mol |
Appearance | Neat liquid or solid |
Storage Temperature | +5°C |
Shipping Temperature | Room Temperature |
These properties indicate that the compound must be handled with care due to its sensitivity to environmental conditions .
The primary applications of 2-[(2-Azidoethoxy)methyl]-4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-1,4-dihydropyridine include:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2